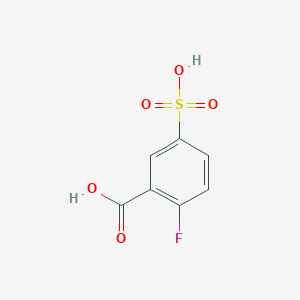

2-Fluoro-5-sulfobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

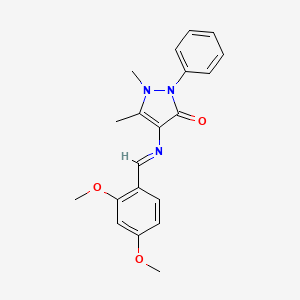

2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid that is used in a variety of scientific research applications . It is an important compound in the field of organic chemistry, as it is frequently used in reaction and synthesis processes. It is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists for potential future treatment of depression .

Synthesis Analysis

The specific synthesis method of this compound can be obtained through organic synthesis reactions . The specific synthesis route needs to be designed and optimized according to experimental conditions and purposes . It has been utilized in the synthesis of β-turn peptidomimetics.Molecular Structure Analysis

The molecular formula of this compound is C7H5FO5S . It has a molecular weight of 220.18 .Chemical Reactions Analysis

This compound is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists .Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.707±0.06 g/cm3 . The pKa is predicted to be -1.05±0.50 .Aplicaciones Científicas De Investigación

Synthesis of Peptidomimetics

2-Fluoro-5-sulfobenzoic acid has been utilized in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents (Jiang & Burgess, 2002).

Tissue Sulfhydryl Group Determination

This compound has been synthesized and shown to be useful for determining sulfhydryl groups in biological materials, a crucial aspect in understanding cellular mechanisms (Ellman, 1959).

Synthesis of Guanine-Mimetic Library

This compound plays a role in the synthesis of a guanine-mimetic library, which is valuable in biological and pharmaceutical research (Miller & Mitchison, 2004).

Inhibition of Tumor-Associated Isozyme

This compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX. This has implications in the design of antitumor agents (Ilies et al., 2003).

Herbicide Development

This compound derivatives have been found to significantly alter the herbicidal properties of certain compounds, contributing to the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Synthesis of Isoxazoles

This compound has been used in the synthesis of 5-sulfonylfluoro isoxazoles, which are important in chemical research and potential pharmaceutical applications (Leng & Qin, 2018).

Polymer Synthesis

This compound is involved in the synthesis of carboxylated poly(ether sulfone)s, contributing to advances in polymer chemistry (Weisse, Keul, & Höcker, 2001).

Mecanismo De Acción

Target of Action

It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.

Mode of Action

As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .

Biochemical Pathways

As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .

Result of Action

As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .

Propiedades

IUPAC Name |

2-fluoro-5-sulfobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQUMDMVVFSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)

![methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2441088.png)

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)